molecular formula C10H7N5 B307311 4-(1H-1,2,4-triazol-1-yl)quinazoline

4-(1H-1,2,4-triazol-1-yl)quinazoline

Cat. No. B307311
M. Wt: 197.2 g/mol
InChI Key: WKMFZAWGMRRDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,4-triazol-1-yl)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazolines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)quinazoline is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of enzymes, modulation of gene expression, and interaction with specific receptors.
Biochemical and Physiological Effects
Studies have shown that 4-(1H-1,2,4-triazol-1-yl)quinazoline has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1H-1,2,4-triazol-1-yl)quinazoline in lab experiments is its high potency and selectivity. This allows for more accurate and reliable results. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are numerous future directions for the study of 4-(1H-1,2,4-triazol-1-yl)quinazoline. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Conclusion
In conclusion, 4-(1H-1,2,4-triazol-1-yl)quinazoline is a compound with significant potential in various scientific research applications. Its diverse biological activities and high potency make it an attractive target for further investigation. With continued research, this compound may hold the key to developing new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-(1H-1,2,4-triazol-1-yl)quinazoline can be achieved through different methods. One of the most common methods involves the reaction of 2-aminobenzonitrile with triazole under specific reaction conditions. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)quinazoline has shown promising results in various scientific research applications. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antimicrobial agent.

properties

Product Name

4-(1H-1,2,4-triazol-1-yl)quinazoline

Molecular Formula

C10H7N5

Molecular Weight

197.2 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)quinazoline

InChI

InChI=1S/C10H7N5/c1-2-4-9-8(3-1)10(13-6-12-9)15-7-11-5-14-15/h1-7H

InChI Key

WKMFZAWGMRRDCX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)N3C=NC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)N3C=NC=N3

Origin of Product

United States

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